molecular formula C11H12F2O2S B14051812 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14051812
M. Wt: 246.28 g/mol
InChI Key: JZKDDQCYEUDZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S. It is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of the difluoromethoxy and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with methylthiol in the presence of a palladium catalyst to form the corresponding aryl thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C11_{11}H12_{12}F2_2O2_2S, with a molecular weight of approximately 246.28 g/mol. It features a difluoromethoxy group and a methylthio group attached to a phenyl ring, classifying it as a ketone due to the presence of a carbonyl group (C=O) in its structure. The unique combination of these functional groups may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H12_{12}F2_{2}O2_{2}S
Molecular Weight246.28 g/mol
CAS Number1806456-07-4
Structural FeaturesDifluoromethoxy and methylthio groups

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with similar structural motifs often demonstrate efficacy against various bacterial strains. The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane penetration and bioactivity.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated. The difluoromethoxy and methylthio substituents could play crucial roles in modulating cellular pathways involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Gene Expression Regulation : The compound may affect the expression levels of genes involved in key biological processes, including inflammation and apoptosis.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of phenyl ketones, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
  • Investigation into Anticancer Effects :
    Another research effort focused on the anticancer potential of compounds with similar structures. The findings demonstrated that derivatives exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction, highlighting the need for further exploration into the specific pathways affected by this compound .

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)10(6-8)16-2/h3-4,6,11H,5H2,1-2H3

InChI Key

JZKDDQCYEUDZPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.